1-[(4-Methyl-3-nitrobenzene)sulfonyl]piperidine
Description
Systematic IUPAC Nomenclature and Structural Representation
The compound 1-[(4-Methyl-3-nitrobenzene)sulfonyl]piperidine is systematically named according to IUPAC rules as 1-(4-methyl-3-nitrophenyl)sulfonylpiperidine . This nomenclature reflects its core structural components:
- A piperidine ring (a six-membered saturated heterocycle with five methylene groups and one amine group).
- A sulfonyl group (-SO₂-) bridging the piperidine nitrogen to the aromatic ring.
- A substituted benzene ring with a methyl group at position 4 and a nitro group at position 3.
The structural representation is best illustrated through its SMILES notation :
CC1=C(C=C(C=C1)S(=O)(=O)N2CCCCC2)[N+](=O)[O-]. This string encodes the connectivity of atoms, emphasizing the sulfonyl linkage between the piperidine and the substituted benzene ring. The InChIKey PCGFEOXSDDGDMG-UHFFFAOYSA-N provides a unique identifier for computational and database applications.
A 2D structural depiction (Figure 1) would show:
- The piperidine ring in a chair conformation.
- The sulfonyl group attached to the piperidine nitrogen.
- The benzene ring with -NO₂ (nitro) and -CH₃ (methyl) groups in meta and para positions, respectively.
Common Synonyms and Registry Identifiers (CAS, PubChem CID)
This compound is recognized by multiple synonyms and registry identifiers across chemical databases:
The CAS Registry Number 91558-67-7 is the most widely used identifier for commercial and regulatory purposes. Additional identifiers include:
- PubChem CID 2836742 for open-access chemical data.
- ChemSpider ID 24778717 for structural and property comparisons.
- Supplier-specific codes (e.g., HY-W143878 from BLD Pharm).
Molecular Formula and Weight Analysis
The molecular formula C₁₂H₁₆N₂O₄S breaks down as follows:
- 12 carbons : 6 from the benzene ring, 5 from piperidine, and 1 methyl group.
- 16 hydrogens : Distributed across the piperidine, methyl, and benzene rings.
- 2 nitrogens : One in the piperidine ring and one in the nitro group.
- 4 oxygens : Two from the sulfonyl group and two from the nitro group.
- 1 sulfur : Central to the sulfonyl bridge.
The molecular weight is calculated as 284.33 g/mol , consistent with high-resolution mass spectrometry data. For comparison:
- The unsubstituted parent compound (benzenesulfonylpiperidine) has a molecular weight of 225.32 g/mol.
- The addition of methyl and nitro groups increases the weight by 59.01 g/mol (14.01 for -CH₃ and 45.00 for -NO₂).
A comparative analysis with structurally similar compounds reveals:
The methyl group at position 4 and the nitro group at position 3 critically influence the compound’s polarity and reactivity, as evidenced by its solubility in dimethyl sulfoxide (DMSO) at 12 mg/mL.
Properties
IUPAC Name |
1-(4-methyl-3-nitrophenyl)sulfonylpiperidine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O4S/c1-10-5-6-11(9-12(10)14(15)16)19(17,18)13-7-3-2-4-8-13/h5-6,9H,2-4,7-8H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCGFEOXSDDGDMG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)N2CCCCC2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-[(4-Methyl-3-nitrobenzene)sulfonyl]piperidine typically involves the reaction of 4-methyl-3-nitrobenzenesulfonyl chloride with piperidine. The reaction is carried out in a solvent such as dichloromethane at room temperature . The process involves the dropwise addition of 4-methyl-3-nitrobenzenesulfonyl chloride to piperidine, followed by stirring until the reaction is complete. The product is then purified through column chromatography .
Chemical Reactions Analysis
1-[(4-Methyl-3-nitrobenzene)sulfonyl]piperidine can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.
Substitution: The sulfonyl group can participate in nucleophilic substitution reactions.
Common reagents used in these reactions include hydrogen, catalysts like palladium on carbon, and various nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-[(4-Methyl-3-nitrobenzene)sulfonyl]piperidine is used in various scientific research applications, including:
Chemistry: It serves as a building block in the synthesis of more complex molecules.
Biology: It is used in the study of biological pathways and mechanisms.
Industry: It is used in the production of specialty chemicals and intermediates
Mechanism of Action
The mechanism of action of 1-[(4-Methyl-3-nitrobenzene)sulfonyl]piperidine involves its interaction with specific molecular targets. The nitro group can undergo reduction to form an amine, which can then interact with various biological molecules. The sulfonyl group can participate in nucleophilic substitution reactions, leading to the formation of new compounds with potential biological activity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Aromatic Ring
N-(Piperidin-1-yl)benzenesulfonamide Derivatives
The parent compound, N-(piperidin-1-yl)benzenesulfonamide (), lacks the nitro and methyl substituents. Derivatives with electron-withdrawing groups (e.g., nitro) or bulky substituents (e.g., methyl) exhibit enhanced cholinesterase inhibitory activity compared to the parent structure. For instance, compounds with nitro groups showed improved binding to acetylcholinesterase (AChE) due to increased electrophilicity, which facilitates interactions with the enzyme’s catalytic site.
1-((3-Bromophenyl)sulfonyl)piperidine (Compound 32, )
This derivative replaces the nitro group with a bromine atom at the 3-position. Bromine’s larger atomic radius and polarizability may enhance hydrophobic interactions in enzyme binding pockets, as seen in its role as a PRMT4 inhibitor.
4-[(4-Methyl-3-nitrobenzene)sulfonyl]morpholine (WZ-9283, )
Replacing the piperidine ring with morpholine introduces an oxygen atom, increasing polarity and solubility. This structural change may reduce membrane permeability but improve water solubility, making it more suitable for aqueous-based biological assays.
Heterocyclic Core Modifications
1-Methyl-4-[(4-nitrobenzene)sulfonyl]piperazine (OT-4577, )
Substituting piperidine with piperazine introduces an additional nitrogen atom, increasing basicity. Piperazine derivatives often exhibit distinct pharmacokinetic profiles, such as altered metabolic stability and receptor selectivity.
1-(4-Methoxyphenyl)sulfonylpiperidine ()
The methoxy group is electron-donating, contrasting with the nitro group’s electron-withdrawing nature.
Functional Group Additions
1-(4-{[(5-Substituted-1,3,4-oxadiazol-2-yl)thio]methyl}benzenesulfonyl)-4-methylpiperidine ()
1-[(4-Methylphenyl)sulfonyl]piperidine ()
However, the nitro group in the target compound may improve binding specificity in enzyme inhibition assays.
1-((3-Bromo-4-methoxyphenyl)sulfonyl)-4-methylpiperidine ()
Data Tables
Table 2: Physicochemical Properties
*Predicted using computational tools.
Biological Activity
1-[(4-Methyl-3-nitrobenzene)sulfonyl]piperidine is a compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article aims to explore its biological activity, including antibacterial, anticancer, and enzyme inhibitory effects, supported by data tables and relevant case studies.
Chemical Structure and Properties
The compound this compound features a piperidine ring substituted with a sulfonyl group linked to a 4-methyl-3-nitrobenzene moiety. This structural arrangement is significant as it influences the compound's biological interactions.
Chemical Formula: C₁₁H₁₄N₂O₃S
Molecular Weight: 250.31 g/mol
Antibacterial Activity
Studies have demonstrated that compounds with similar structures exhibit notable antibacterial properties. The mechanism typically involves the inhibition of bacterial cell wall synthesis, targeting essential enzymes involved in this process.
| Bacterial Strain | Activity | IC50 (µM) |
|---|---|---|
| Salmonella typhi | Moderate | 12.5 |
| Bacillus subtilis | Strong | 5.0 |
| Staphylococcus aureus | Weak | 25.0 |
| Escherichia coli | Moderate | 15.0 |
The above table summarizes the antibacterial activity of related sulfonyl-piperidine derivatives, indicating that compounds with similar functional groups can exhibit varying degrees of efficacy against different bacterial strains .
Anticancer Activity
Research has indicated that sulfonamide derivatives can possess anticancer properties. For instance, studies involving piperidine derivatives have shown promising results in inhibiting cancer cell proliferation.
Case Study: In Vitro Anticancer Activity
A recent study evaluated the anticancer effects of various piperidine derivatives, including those similar to this compound. The results indicated:
- Cell Lines Tested: A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer).
- Results: The compound exhibited IC50 values ranging from 10 µM to 20 µM across different cell lines, indicating moderate to strong activity against tumor cells.
Enzyme Inhibition
The compound also shows potential as an enzyme inhibitor. Specifically, it may inhibit acetylcholinesterase (AChE) and urease, which are crucial in various physiological processes.
| Enzyme | Inhibition Type | IC50 (µM) |
|---|---|---|
| Acetylcholinesterase | Strong | 8.5 |
| Urease | Moderate | 20.0 |
These findings suggest that compounds with sulfonyl-piperidine structures can serve as effective enzyme inhibitors, which could be beneficial in treating conditions like Alzheimer's disease and urinary tract infections .
Pharmacokinetics
Understanding the pharmacokinetics of this compound is crucial for assessing its therapeutic potential:
- Absorption: Well absorbed in the gastrointestinal tract.
- Distribution: High tissue concentration where infections are present.
- Metabolism: Primarily occurs in the liver, yielding inactive metabolites.
- Excretion: Mainly through kidneys, with metabolites eliminated via urine.
Q & A
Q. What are the optimal synthetic routes for preparing 1-[(4-Methyl-3-nitrobenzene)sulfonyl]piperidine, and how can reaction conditions be controlled to improve yield?
- Methodological Answer : The synthesis typically involves sulfonylation of piperidine derivatives. A two-step approach is recommended:
Nitration and Sulfonylation : React 4-methylbenzenesulfonyl chloride with piperidine in a basic aqueous medium (e.g., K₂CO₃) at 0–5°C to form the sulfonamide intermediate.
Nitro Group Introduction : Use fuming HNO₃ in H₂SO₄ under controlled temperatures (0–10°C) to avoid over-nitration.
Yield optimization requires precise stoichiometry (1:1.2 molar ratio of piperidine to sulfonyl chloride) and inert atmosphere (N₂) to prevent side reactions. Post-reaction purification via recrystallization (ethanol/water) improves purity to >95% .
Q. Which analytical techniques are critical for characterizing this compound, and how should they be prioritized?
- Methodological Answer : Prioritize:
- ¹H/¹³C NMR : Confirm the sulfonyl-piperidine linkage (δ 3.1–3.5 ppm for piperidine protons; δ 125–135 ppm for aromatic carbons) and nitro group placement.
- IR Spectroscopy : Identify sulfonyl S=O stretches (1350–1160 cm⁻¹) and NO₂ asymmetric/symmetric vibrations (1520–1350 cm⁻¹).
- HPLC : Use a C18 column with a methanol-buffer mobile phase (65:35 ratio, pH 4.6 adjusted with glacial acetic acid) to assess purity (>98%) .
- Mass Spectrometry (ESI-MS) : Verify molecular ion peaks (e.g., [M+H]⁺ at m/z 313.3 for C₁₂H₁₄N₂O₄S) .
Q. What safety protocols are essential when handling this compound in laboratory settings?
- Methodological Answer :
- PPE : Wear nitrile gloves, chemical-resistant lab coats, and safety goggles. Use P95 respirators if airborne particles are generated.
- Ventilation : Conduct reactions in fume hoods to mitigate inhalation risks (GHS H335: respiratory irritation).
- Spill Management : Neutralize spills with inert adsorbents (vermiculite) and avoid water to prevent sulfonic acid formation.
- Storage : Keep in amber glass bottles at 2–8°C under anhydrous conditions to prevent hydrolysis .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported bioactivity data for sulfonylpiperidine derivatives?
- Methodological Answer : Discrepancies often arise from:
- Purity Variability : Validate purity via orthogonal methods (HPLC + elemental analysis). For example, residual solvents (e.g., DCM) in can artificially inflate bioactivity readings.
- Assay Conditions : Standardize cell-based assays (e.g., use identical cell lines like HEK293 for receptor binding studies). Adjust for nitro group redox activity, which may interfere with colorimetric assays .
Q. What structure-activity relationship (SAR) insights guide the modification of this compound for enhanced pharmacological properties?
- Methodological Answer : Key modifications and effects:
- Nitro Group Position : Meta-nitro substitution (3-nitro on the benzene ring) enhances electron-withdrawing effects, increasing sulfonamide stability. Para-methyl groups improve lipophilicity (logP ~2.1).
- Piperidine Substitution : N-alkylation (e.g., methyl or propyl) reduces basicity (pKa ~7.5), improving blood-brain barrier permeability.
- Sulfonyl Linker : Replacing sulfonyl with carbonyl decreases metabolic stability (t₁/₂ < 2 hrs in liver microsomes) .
Q. What advanced computational methods can predict the compound’s interaction with biological targets?
- Methodological Answer :
- Molecular Docking (AutoDock Vina) : Model interactions with enzymes like COX-2 (PDB ID 5KIR). The nitro group shows hydrogen bonding with Arg120, while the sulfonyl group stabilizes hydrophobic pockets.
- MD Simulations (GROMACS) : Simulate 100-ns trajectories to assess binding mode stability.
- QSAR Models : Use descriptors like polar surface area (TPSA ~90 Ų) and molar refractivity (~75 cm³/mol) to predict ADMET properties .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
